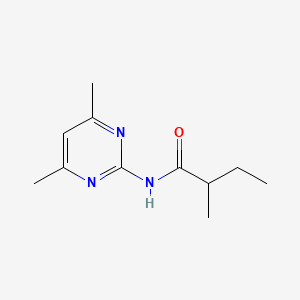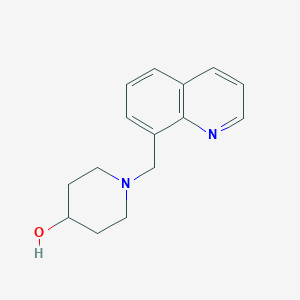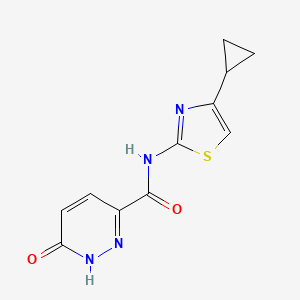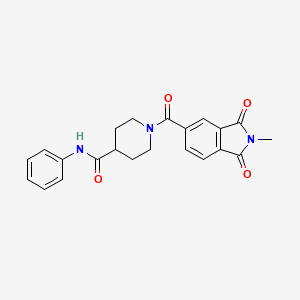
N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide, also known as DMBA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DMBA is a pyrimidine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
作用机制
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has been found to inhibit the activity of protein kinase C, which is involved in cell growth and proliferation. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has also been found to inhibit the activity of cyclic AMP-dependent protein kinase, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and DNA damage. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has also been found to inhibit the expression of various genes involved in cell growth and proliferation. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has been found to induce the expression of p53, a tumor suppressor gene, and inhibit the expression of cyclin D1, a gene involved in cell cycle progression.
实验室实验的优点和局限性
N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has several advantages for lab experiments, including its availability, stability, and low toxicity. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide can be easily synthesized using various methods and is stable under various conditions. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has also been found to exhibit low toxicity in various cell lines and animal models. However, N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has some limitations for lab experiments, including its solubility and specificity. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide is poorly soluble in water and requires the use of organic solvents for its preparation. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide also exhibits some nonspecific effects, which can complicate its interpretation in lab experiments.
未来方向
There are several future directions for the research of N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide, including its potential applications in the field of medicine. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide can be further studied for its anticancer, antiviral, and antimicrobial activities, and its mechanism of action can be further elucidated. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide can also be studied for its potential use as a therapeutic agent for various diseases, including cancer and viral infections. The development of N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide analogs with improved pharmacological properties can also be explored. Additionally, the use of N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide in combination with other drugs or therapies can be investigated for its synergistic effects.
In conclusion, N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has several advantages for lab experiments, including its availability, stability, and low toxicity, but also has some limitations, including its solubility and specificity. There are several future directions for the research of N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide, including its potential applications in the field of medicine, development of analogs, and investigation of its synergistic effects with other drugs or therapies.
合成方法
N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide can be synthesized using various methods, including the reaction of 4,6-dimethylpyrimidine-2-carboxylic acid with 2-methylbutanoyl chloride in the presence of a base. Another method involves the reaction of 4,6-dimethylpyrimidine-2-carboxylic acid with 2-methyl-1-butanol in the presence of a dehydrating agent. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide can also be synthesized using other methods, such as the reaction of 4,6-dimethylpyrimidine-2-carboxylic acid with 2-methylbutanamine.
科学研究应用
N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has been studied for its potential pharmacological properties, including its anticancer, antiviral, and antimicrobial activities. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has also been found to exhibit antiviral activity against the influenza virus and antimicrobial activity against various bacteria.
属性
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-5-7(2)10(15)14-11-12-8(3)6-9(4)13-11/h6-7H,5H2,1-4H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGZGRXLJLWUTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=NC(=CC(=N1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N-[3-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B7540176.png)

![(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540189.png)
![2-cyano-N-{[(3,4-difluorophenyl)carbamoyl]methyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B7540194.png)
![2-(2-oxoazepan-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7540201.png)
![1-(2-cyano-2-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetyl)-N-phenylpiperidine-4-carboxamide](/img/structure/B7540209.png)

![N-(3,4-dimethylphenyl)-2-[furan-2-ylmethyl-[(2-hydroxyphenyl)methyl]amino]acetamide](/img/structure/B7540221.png)



![1,3,6-trimethyl-N-[(3-methylthiophen-2-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540258.png)
![N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7540262.png)
![N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide](/img/structure/B7540270.png)